molecular formula C13H8BrFN2S B8486696 N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE

N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE

Cat. No.: B8486696
M. Wt: 323.19 g/mol
InChI Key: UKUGIWVMVFUOSU-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to the benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Phenyl Ring: The phenyl ring with bromine and fluorine substituents can be introduced through a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of the phenyl ring with a halogenated benzothiazole in the presence of a palladium catalyst and a base.

    Final Coupling: The final step involves the coupling of the synthesized benzothiazole derivative with the phenyl ring under suitable conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Chemical Biology: It is used as a probe to study biological processes and interactions.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: A similar compound with a biphenyl structure.

    Benzamide, N-(4-fluorophenyl)-2-bromo-: Another compound with a benzamide structure.

Uniqueness

N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H8BrFN2S

Molecular Weight

323.19 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H8BrFN2S/c14-8-5-6-10(9(15)7-8)16-13-17-11-3-1-2-4-12(11)18-13/h1-7H,(H,16,17)

InChI Key

UKUGIWVMVFUOSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluoroaniline (1.00 g, 5.26 mmol) in toluene (25 mL) was added 2-chlorobenzothiazole (0.75 mL, 5.79 mmol). The purple solution was heated at 110-150° C. in a resealable tube for 66 h and then cooled to room temperature. The resulting brown solution was concentrated to give a purple solid which was triturated with heptane to afford N2-(4-bromo-2-fluorophenyl)-1,3-benzothiazol-2-amine (1.699 g, 99%) as a light purple powder. RP-HPLC (25 to 100% CH3CN in 0.1 N aqueous ammonium acetate over 10 min at 1 mL/min using a Hypersil HS C18, 250×4.6 mm column) tr=13.82 min, 95%; m/z 325 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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